PSMA-617 Linker -

PSMA-617 Linker

Catalog Number: EVT-8343072
CAS Number:
Molecular Formula: C33H45N5O9
Molecular Weight: 655.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PSMA-617 Linker is a synthetic compound designed for targeting prostate-specific membrane antigen (PSMA), which is significantly overexpressed in prostate cancer cells. This compound plays a crucial role in the development of radioligands for imaging and therapeutic applications in oncology. The PSMA-617 linker is characterized by its unique structure, which enhances the binding affinity and specificity to PSMA, making it a vital component in the treatment of prostate cancer.

Source and Classification

PSMA-617 is classified as a peptidomimetic ligand specifically designed for PSMA targeting. It was developed through a combination of solid-phase peptide synthesis and structure-based design methodologies. The compound integrates a urea-based binding motif with a linker structure that includes 2-naphthyl-L-alanine and tranexamic acid, optimizing its interaction with the PSMA target .

Synthesis Analysis

Methods

The synthesis of PSMA-617 involves several key steps, primarily utilizing solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptide chains on a solid support, facilitating the incorporation of various functional groups.

Technical Details

  1. Initial Synthesis: The peptidomimetic structure is synthesized using SPPS, where the urea-based binding motif is constructed first.
  2. Linker Integration: The linker, consisting of 2-naphthyl-L-alanine and tranexamic acid, is then conjugated to the binding motif.
  3. Cleavage and Purification: After synthesis, the product is cleaved from the resin and deprotected to yield PSMA-617. Purification typically involves reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity levels .
Molecular Structure Analysis

Structure

The molecular structure of PSMA-617 features a central urea moiety linked to a lysine residue, which is further connected to the 2-naphthyl-L-alanine-tranexamic acid linker. This specific arrangement enhances its binding affinity to PSMA.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₄
  • Molecular Weight: Approximately 354.36 g/mol
  • Structural Analysis Techniques: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis

Reactions

PSMA-617 undergoes various chemical reactions during its synthesis and application processes, particularly in radiolabeling with isotopes such as gallium-68 and lutetium-177. These reactions are crucial for its functionality as a radiopharmaceutical.

Technical Details

  1. Radiolabeling: The compound is radiolabeled by reacting it with gallium or lutetium isotopes under controlled conditions (pH adjustments and temperature settings) to achieve high radiochemical yields (greater than 97%) .
  2. Binding Assays: Competitive binding assays are performed to evaluate the affinity of PSMA-617 towards PSMA-positive cells, confirming its efficacy as a targeting agent .
Mechanism of Action

Process

The mechanism of action of PSMA-617 involves its selective binding to PSMA expressed on prostate cancer cells. Upon binding, it facilitates internalization into the cells, allowing for targeted delivery of therapeutic isotopes or imaging agents.

Data

Studies indicate that PSMA-617 exhibits low renal uptake and rapid clearance from non-target tissues, which enhances its therapeutic window while minimizing side effects . The effective internalization observed in preclinical models supports its potential for both diagnostic imaging and therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under physiological conditions but requires careful handling during radiolabeling.
  • Reactivity: Reacts with metal ions during the radiolabeling process to form stable complexes.

Relevant analyses such as high-performance liquid chromatography confirm the stability and purity of PSMA-617 in various formulations .

Applications

Scientific Uses

PSMA-617 has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:

  1. Diagnostic Imaging: Utilized in positron emission tomography (PET) scans for visualizing prostate cancer metastases.
  2. Therapeutic Applications: Employed in radioligand therapy, specifically using lutetium-177 labeled forms for targeted treatment of metastatic castration-resistant prostate cancer.

Recent clinical trials have shown promising results regarding its efficacy and safety profile, leading to its approval by regulatory authorities as a viable treatment option for advanced prostate cancer patients .

Introduction to Prostate-Specific Membrane Antigen (PSMA) and Therapeutic Targeting

Prostate-Specific Membrane Antigen as a Biomarker in Prostate Cancer Pathophysiology

Prostate-Specific Membrane Antigen (Prostate-Specific Membrane Antigen), also known as glutamate carboxypeptidase II, is a type II transmembrane glycoprotein with a molecular weight of approximately 100 kDa. Its structure comprises an extensive extracellular domain (residues 44-750), a single-pass transmembrane segment (residues 19-43), and a short intracellular N-terminal tail (residues 1-18) [2] [6]. The extracellular domain features a binuclear zinc catalytic site that confers enzymatic activity, including:

  • Neuropeptidase activity: Cleavage of N-acetyl-aspartyl-glutamate (NAAG) to release glutamate
  • Folate hydrolase activity: Liberation of glutamate from poly-γ-glutamated folates [2] [6]

In healthy human tissues, Prostate-Specific Membrane Antigen exhibits restricted expression, primarily localized to:

  • Prostatic epithelium (secretory-acinar cells)
  • Renal proximal tubules
  • Jejunal brush border
  • Central nervous system glial cells [2] [9]

Prostate-Specific Membrane Antigen undergoes significant overexpression (100-1000 fold) in prostate adenocarcinoma cells, with expression levels correlating with:

  • Higher Gleason scores and tumor dedifferentiation
  • Metastatic progression, particularly to bone and lymph nodes
  • Development of castration resistance [2] [6] [9]

Table 1: Prostate-Specific Membrane Antigen Expression Patterns in Human Tissues

Tissue TypeExpression LevelClinical Significance
Normal Prostate EpitheliumLow (baseline)Physiological folate processing
Localized Prostate CancerModerate (5-10x increase)Diagnostic biomarker
Metastatic Castration-Resistant Prostate CancerHigh (100-1000x increase)Therapeutic target
Renal Proximal TubulesModerateExplains renal radiotracer uptake
Salivary Gland AciniLowLimits therapeutic window

The structural biology of Prostate-Specific Membrane Antigen reveals a funnel-shaped binding cavity approximately 20Å deep, containing several distinct subdomains critical for ligand interaction:

  • S1' pharmacophore pocket: Binds terminal glutamate moieties via coordination with zinc ions
  • Hydrophobic arene-binding site: Accommodates aromatic residues
  • Arginine patch: Positively charged region enabling ionic interactions [4] [6]

This precise molecular architecture creates an optimal target for rational drug design, particularly for small molecules incorporating glutamate-urea-lysine pharmacophores that exploit these structural features.

Evolution of Prostate-Specific Membrane Antigen-Targeted Radioligand Therapy

The development of Prostate-Specific Membrane Antigen-targeted therapeutics has progressed through three distinct generations:

  • Antibody-based agents (2000-2010): Early monoclonal antibodies (e.g., J591) demonstrated Prostate-Specific Membrane Antigen targeting specificity but suffered from poor tumor penetration and prolonged blood circulation times, resulting in suboptimal tumor-to-background ratios [9].

  • First-generation small molecules (2010-2015): Urea-based inhibitors like MIP-1072 and MIP-1095 incorporated phosphonate groups as zinc-binding motifs. These agents demonstrated improved pharmacokinetics but exhibited high renal retention and suboptimal tumor penetration [4] [9].

  • Second-generation optimized ligands (2015-present): PSMA-617 emerged from systematic structure-activity relationship studies focusing on linker optimization. Key innovations included:

  • Replacement of phosphonate groups with urea-based zinc-chelating motifs
  • Introduction of aromatic moieties to engage hydrophobic subpockets
  • Optimization of linker length and polarity to minimize non-specific binding [3] [5] [9]

Table 2: Evolution of Prostate-Specific Membrane Antigen-Targeted Radioligands

GenerationRepresentative AgentsKey LimitationsInnovations
Antibody-BasedJ591, HuMab 5A10Slow blood clearance, poor tumor penetrationTarget specificity proof-of-concept
First-Generation Small MoleculesMIP-1072, MIP-1095High renal retention, moderate affinityUrea-based zinc coordination
Second-Generation Optimized LigandsPSMA-617, PSMA-I&TResidual salivary/kidney uptakeLinker-engineered pharmacokinetics

The 2015 disclosure of PSMA-617 represented a paradigm shift, combining three modular components:

  • Glutamate-urea-lysine pharmacophore (high-affinity Prostate-Specific Membrane Antigen binding)
  • Structurally optimized linker (2-naphthyl-L-alanine-tranexamic acid)
  • DOTA chelator (versatile radiometal complexation) [3] [5]

This molecular architecture enabled efficient labeling with diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu, ²²⁵Ac) radionuclides, establishing PSMA-617 as a true theranostic agent. The 2022 FDA approval of [¹⁷⁷Lu]Lu-PSMA-617 (Pluvicto®) validated this design approach for metastatic castration-resistant prostate cancer treatment [9].

Role of Linker Chemistry in Prostate-Specific Membrane Antigen-Targeting Agent Design

Structural and Functional Analysis of the PSMA-617 Linker

The PSMA-617 linker bridges the glutamate-urea-lysine pharmacophore and the DOTA chelator, comprising two strategically designed components:

2-Naphthyl-L-alanine:

  • Positioned adjacent to the pharmacophore
  • Engages the hydrophobic subpocket (S1 binding site) via π-stacking interactions with Phe546 and Trp541
  • Contributes to 10-fold higher affinity compared to non-aromatic linkers (Kᵢ = 0.37 nM vs. 3.7 nM) [4] [6]

Tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid):

  • Cyclohexyl group provides conformational rigidity
  • Amino group enables covalent attachment to the chelator
  • Carboxyl group enhances hydrophilicity, promoting renal clearance [3] [4]

Table 3: Structural Components of the PSMA-617 Linker System

ComponentStructural FeaturesMolecular InteractionsFunctional Role
2-Naphthyl-L-alanineBicyclic aromatic system, L-chiralityπ-π stacking with Phe546/Trp541Enhances affinity via hydrophobic subpocket engagement
Tranexamic AcidRigid cyclohexane ring, amino/carboxyl groupsHydrogen bonding with Arg463Controls molecular orientation, balances hydrophilicity
Aliphatic SpacerHexanoic acid derivativesVan der Waals interactionsSeparates chelator from binding domain

The linker's strategic design achieves three critical pharmacological objectives:

  • Optimal spatial orientation: Positions the bulky DOTA chelator outside the Prostate-Specific Membrane Antigen binding pocket
  • Tunable hydrophilicity: LogD₇.₄ = -3.5 to -4.0, balancing renal excretion and tumor penetration
  • Metabolic stability: Resists enzymatic degradation during circulation [3] [5] [6]

Crystallographic studies confirm that the linker occupies the arene-binding site and accessory hydrophobic pockets without disrupting the critical glutamate-urea-lysine interaction with the zinc-containing active site [4] [6].

Comparative Linker Modification Studies

Systematic investigations of linker modifications have revealed structure-activity relationships critical for Prostate-Specific Membrane Antigen-targeted agent optimization:

Hydrophobic residue variations:

  • Replacement of 2-naphthylalanine with 1-naphthylalanine reduces affinity 3-fold due to suboptimal hydrophobic contact geometry [6]
  • Phenylalanine substitution decreases tumor uptake by 40% (24h post-injection) in murine models [4]
  • Aliphatic chains (e.g., 6-aminohexanoic acid) eliminate aromatic interactions, reducing internalization efficiency [6]

Carbocyclic acid modifications:

  • Replacement of tranexamic acid with L-tyrosine (BQ7859) enhances tumor-to-blood ratio by 2.5-fold (3h post-injection) [4] [6]
  • Substitution with 4-aminomethylbenzoic acid increases hepatobiliary excretion, undesirable for therapeutic applications [6]
  • Glutamic acid incorporation creates negatively charged linkers (JB-1498), reducing salivary gland uptake by 70% versus PSMA-617 [10]

Table 4: Prostate-Specific Membrane Antigen-Targeting Agent Optimization Strategies via Linker Engineering

StrategyRepresentative CompoundKey Pharmacokinetic ChangeMolecular Basis
Hydrophobic OptimizationBQ7859 (2-naphthylalanine-L-tyrosine)↑ Tumor-to-blood ratio (2.5x)Enhanced hydrophobic complementarity
Charged Linker DesignJB-1498 (polyglutamate linker)↓ Salivary gland uptake (70%)Reduced non-specific binding
Heterodimeric ApproachBQ7876 (DOTA-modified)Unchanged tumor uptakeChelator substitution without linker alteration
Rigidity EnhancementPSMA-1007↓ Renal clearanceIncreased lipophilicity

Chelator-linker integration:

  • BQ7876 maintains the PSMA-617 linker while substituting NOTA with DOTA, demonstrating equivalent affinity (Kᴰ₁ = 3.8 nM, Kᴰ₂ = 25 nM) but no decisive pharmacokinetic advantages [2]
  • Introduction of charged amino acids (histidine/glutamate) within the linker region alters cellular internalization kinetics but not equilibrium binding [8]

These findings underscore the linker's critical role in determining target engagement, internalization kinetics, and normal tissue distribution patterns. The optimal linker architecture must balance three competing requirements: high Prostate-Specific Membrane Antigen binding affinity, efficient tumor internalization, and minimized non-target accumulation [4] [6] [10].

Impact of Linker Design on Therapeutic Efficacy

The PSMA-617 linker directly influences three parameters determining radioligand therapeutic efficacy:

  • Target internalization efficiency:
  • 2-Naphthylalanine-containing linkers promote rapid internalization (t₁/₂ = 15-30 minutes)
  • This enables efficient intracellular radionuclide delivery, critical for α-emitters like ²²⁵Ac [4] [9]
  • Tumor retention time:
  • Optimal linker hydrophobicity (LogP = -1.2 to -2.0) correlates with prolonged intratumoral retention
  • PSMA-617 demonstrates tumor half-life >48 hours, enabling sustained radiation exposure [3] [5]
  • Tumor-to-background ratios:
  • Rapid blood clearance (t₁/₂ = 25 minutes) reduces hematological toxicity
  • Renal clearance modulation via carboxylate groups minimizes nephrotoxicity [3] [10]

Recent innovations focus on negatively charged linkers to exploit physiological differences between tumors and normal tissues:

  • Polyglutamate-containing JB-1498 demonstrates 5-fold lower parotid uptake than PSMA-617 (0.39 ± 0.24%ID/g vs. 2.0 ± 0.5%ID/g)
  • This selective reduction may expand the therapeutic window for alpha-emitting conjugates [10]

Future linker design will likely incorporate:

  • Enzyme-cleavable elements for intracellular drug release
  • Molecular switches responsive to tumor microenvironment (pH, enzymes)
  • Hybrid linkers enabling dual-targeting strategies [4] [10]

These innovations will build upon the foundational PSMA-617 linker architecture that has established Prostate-Specific Membrane Antigen-targeted radioligand therapy as a pillar of precision oncology.

Properties

Product Name

PSMA-617 Linker

IUPAC Name

2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C33H45N5O9

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)

InChI Key

JHWCOTSIOATVKA-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.